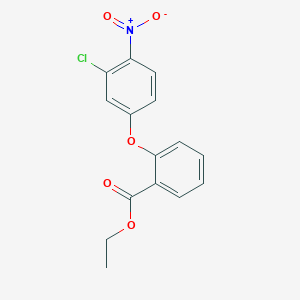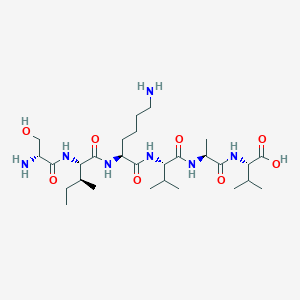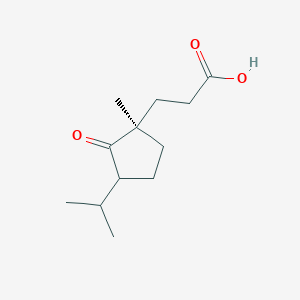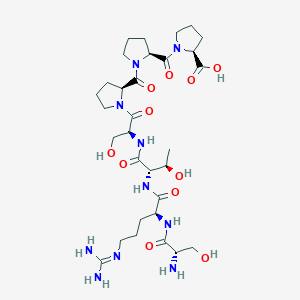![molecular formula C14H9Br2NS B15161616 2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole CAS No. 142207-86-1](/img/structure/B15161616.png)
2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole is an organic compound with the molecular formula C14H9Br2NS. It belongs to the class of benzothiazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is characterized by the presence of a dibromomethyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole typically involves the bromination of a precursor compound. One common method is the reaction of 3-(Dibromomethyl)aniline with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromoform as a brominating agent. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[3-(Dibromomethyl)phenyl]-
Propriétés
Numéro CAS |
142207-86-1 |
|---|---|
Formule moléculaire |
C14H9Br2NS |
Poids moléculaire |
383.1 g/mol |
Nom IUPAC |
2-[3-(dibromomethyl)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9Br2NS/c15-13(16)9-4-3-5-10(8-9)14-17-11-6-1-2-7-12(11)18-14/h1-8,13H |
Clé InChI |
YPAPQHPNXGPMIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


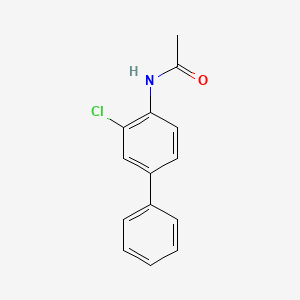
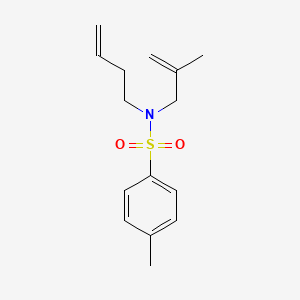
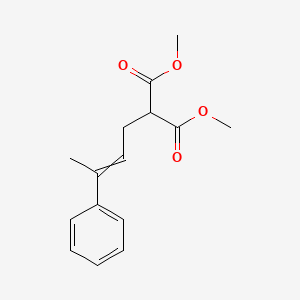
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)
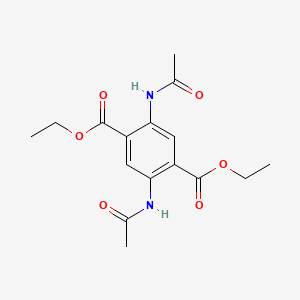
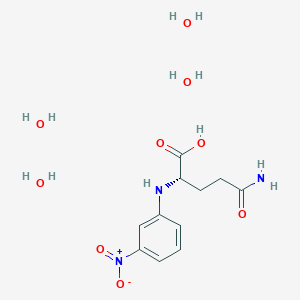
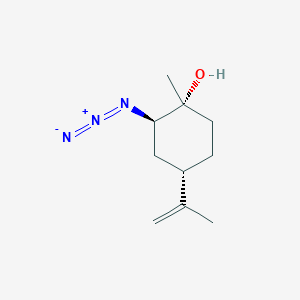
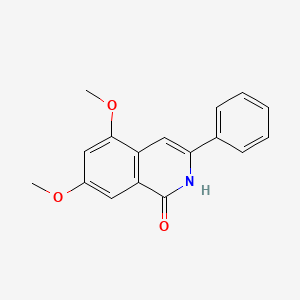
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)
